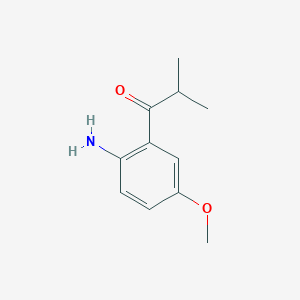![molecular formula C22H38BrN B14253638 N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide CAS No. 477782-20-0](/img/structure/B14253638.png)
N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide typically involves the reaction of 4-ethenylphenylbutyl bromide with N,N-dimethyloctan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide involves its interaction with specific molecular targets. As a quaternary ammonium compound, it can interact with cell membranes, leading to disruption of membrane integrity and function. This interaction is often mediated through electrostatic interactions between the positively charged nitrogen atom and negatively charged components of the cell membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Ethenylphenyl)acetamide: Another compound with a similar structure but different functional groups.
tert-Butyl (4-ethynylphenyl)carbamate: A compound with a similar backbone but different substituents.
Uniqueness
N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide is unique due to its specific quaternary ammonium structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
477782-20-0 |
|---|---|
Molekularformel |
C22H38BrN |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
4-(4-ethenylphenyl)butyl-dimethyl-octylazanium;bromide |
InChI |
InChI=1S/C22H38N.BrH/c1-5-7-8-9-10-12-19-23(3,4)20-13-11-14-22-17-15-21(6-2)16-18-22;/h6,15-18H,2,5,7-14,19-20H2,1,3-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AZMZPXMLJLXDSO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](C)(C)CCCCC1=CC=C(C=C1)C=C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
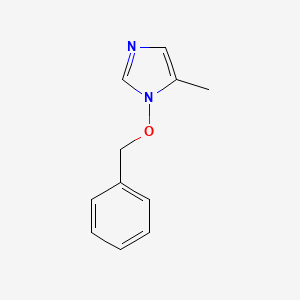
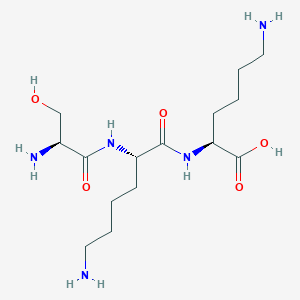
![Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14253607.png)
![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)
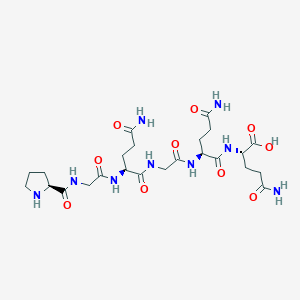
![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
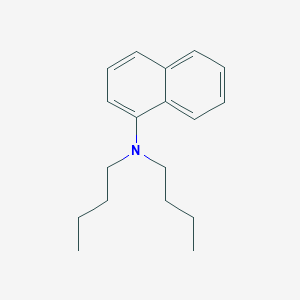
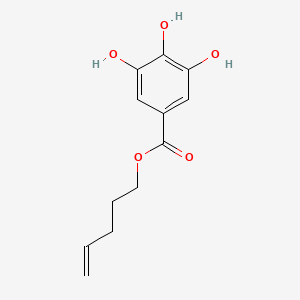
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
